molecular formula C9H12O4S B13958331 5-(2,5-Dihydroxythiophen-3-YL)pentanoic acid CAS No. 774522-23-5

5-(2,5-Dihydroxythiophen-3-YL)pentanoic acid

Cat. No.: B13958331
CAS No.: 774522-23-5
M. Wt: 216.26 g/mol
InChI Key: XHNBCZBRRMLAMZ-UHFFFAOYSA-N
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Description

5-(2,5-Dihydroxythiophen-3-YL)pentanoic acid is an organic compound with the molecular formula C9H12O4S This compound features a thiophene ring substituted with two hydroxyl groups and a pentanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,5-Dihydroxythiophen-3-YL)pentanoic acid typically involves the following steps:

    Thiophene Ring Formation: The thiophene ring can be synthesized through the cyclization of 1,4-diketones with sulfur sources under acidic conditions.

    Pentanoic Acid Chain Attachment: The pentanoic acid chain can be introduced via Friedel-Crafts acylation using pentanoic acid chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl groups in 5-(2,5-Dihydroxythiophen-3-YL)pentanoic acid can undergo oxidation to form quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles like alkoxides or amines can be used in the presence of a base.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

5-(2,5-Dihydroxythiophen-3-YL)pentanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: Used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 5-(2,5-Dihydroxythiophen-3-YL)pentanoic acid exerts its effects involves interactions with various molecular targets. The hydroxyl groups can form hydrogen bonds with proteins and enzymes, potentially inhibiting or modifying their activity. The thiophene ring can participate in π-π interactions with aromatic amino acids in proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    5-(1,2-Dithiolan-3-yl)pentanoic acid: Similar in structure but contains a dithiolane ring instead of a thiophene ring.

    α-Lipoic acid: Contains a dithiolane ring and is known for its antioxidant properties.

Uniqueness

5-(2,5-Dihydroxythiophen-3-YL)pentanoic acid is unique due to the presence of both hydroxyl groups and a thiophene ring, which confer distinct chemical reactivity and potential biological activity compared to similar compounds.

Properties

CAS No.

774522-23-5

Molecular Formula

C9H12O4S

Molecular Weight

216.26 g/mol

IUPAC Name

5-(2,5-dihydroxythiophen-3-yl)pentanoic acid

InChI

InChI=1S/C9H12O4S/c10-7(11)4-2-1-3-6-5-8(12)14-9(6)13/h5,12-13H,1-4H2,(H,10,11)

InChI Key

XHNBCZBRRMLAMZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1CCCCC(=O)O)O)O

Origin of Product

United States

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